molecular formula C14H18O2 B14843353 2-Tert-butyl-5-cyclopropoxybenzaldehyde

2-Tert-butyl-5-cyclopropoxybenzaldehyde

Cat. No.: B14843353
M. Wt: 218.29 g/mol
InChI Key: OYOQUUQOKZOSGU-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-cyclopropoxybenzaldehyde is an organic compound with a complex structure that includes a tert-butyl group, a cyclopropoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-cyclopropoxybenzaldehyde typically involves the following steps:

    Formation of the Cyclopropoxy Group: This can be achieved by reacting a suitable precursor with a cyclopropylating agent under controlled conditions.

    Introduction of the Tert-butyl Group: This step involves the alkylation of the aromatic ring with a tert-butyl halide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-cyclopropoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-Tert-butyl-5-cyclopropoxybenzoic acid.

    Reduction: 2-Tert-butyl-5-cyclopropoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Tert-butyl-5-cyclopropoxybenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.

    Materials Science: It is utilized in the creation of novel materials with specific properties, such as polymers and resins.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-cyclopropoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-5-hydroxybenzaldehyde
  • 2-Tert-butyl-5-methoxybenzaldehyde
  • 2-Tert-butyl-5-chlorobenzaldehyde

Uniqueness

2-Tert-butyl-5-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may have different substituents on the aromatic ring, leading to variations in reactivity and applications.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-tert-butyl-5-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C14H18O2/c1-14(2,3)13-7-6-12(8-10(13)9-15)16-11-4-5-11/h6-9,11H,4-5H2,1-3H3

InChI Key

OYOQUUQOKZOSGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)OC2CC2)C=O

Origin of Product

United States

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